
N-Ciclopentil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzamida
Descripción general
Descripción
“N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the CAS Number: 933987-10-1 . It has a molecular weight of 315.22 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)14-11-9-13(10-12-14)16(21)20-15-7-5-6-8-15/h9-12,15H,5-8H2,1-4H3,(H,20,21) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.22 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Investigación de Proteómica
Este compuesto se utiliza en la investigación de proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este campo es fundamental para nuestra comprensión de la biología celular, ya que las proteínas son partes vitales de los organismos vivos, con muchas funciones.
Reacción de Acoplamiento Cruzado Suzuki-Miyaura
El compuesto se puede utilizar en la reacción de acoplamiento cruzado Suzuki-Miyaura catalizada por metales de transición . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio, utilizada para sintetizar enlaces carbono-carbono. Es una herramienta poderosa en la química orgánica.
Protodesboronación
Es un éster de ácido bórico rico en electrones que también se puede utilizar en la protodesboronación . La protodesboronación es una reacción en la que un ácido bórico o un éster bórico se convierte en el hidrocarburo correspondiente.
Ciencia de Materiales
Dadas sus propiedades específicas, este compuesto podría utilizarse potencialmente en la ciencia de materiales para el desarrollo de nuevos materiales con características únicas .
Síntesis Química
Este compuesto podría utilizarse en la síntesis química, ya que los ácidos bóricos y los ésteres se utilizan comúnmente en diversas reacciones orgánicas .
Investigación Bioquímica
Como bioquímico, podría utilizarse en diversas aplicaciones de investigación bioquímica .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mecanismo De Acción
Target of Action
Boronic acid esters, such as this compound, are generally used in organic synthesis .
Mode of Action
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid ester. These compounds are known for their unique reactivity and low toxicity, making them valuable in various chemical reactions . They are often used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for many synthetic procedures .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide might participate, involves the coupling of an organoboron compound (like our compound) with a halide using a palladium catalyst . The reaction leads to the formation of a new carbon-carbon bond, which can significantly affect the downstream biochemical pathways, depending on the specific context of the reaction .
Pharmacokinetics
The compound’s molecular weight is 31521 , which might influence its pharmacokinetic properties. Generally, compounds with a molecular weight below 500 have better absorption and bioavailability .
Result of Action
The result of the action of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the halide used in the reaction .
Action Environment
The efficacy and stability of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, like many other chemical compounds, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also usually performed in an inert atmosphere .
Análisis Bioquímico
Biochemical Properties
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound interacts with enzymes such as dipeptidyl peptidase IV (DPP-IV), where it acts as an inhibitor . The interaction between N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and DPP-IV involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can have downstream effects on various biochemical pathways, including those involved in glucose metabolism and insulin regulation.
Cellular Effects
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been shown to influence cell function in several ways. It affects cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways . For example, the inhibition of DPP-IV by this compound can lead to increased levels of incretin hormones, which in turn enhance insulin secretion and improve glucose uptake in cells. Additionally, N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can impact gene expression by altering the activity of transcription factors and other regulatory proteins. This can result in changes in cellular metabolism, including increased glucose uptake and utilization.
Molecular Mechanism
The molecular mechanism of action of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its binding interactions with biomolecules, particularly enzymes . The compound binds to the active site of DPP-IV, forming a stable complex that prevents the enzyme from interacting with its substrate. This inhibition is achieved through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and the enzyme. Additionally, N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in glucose metabolism and insulin signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can change over time due to factors such as stability and degradation . The compound is generally stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to light or air can lead to degradation, which may reduce its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of DPP-IV activity and sustained changes in gene expression related to glucose metabolism.
Dosage Effects in Animal Models
The effects of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide vary with different dosages in animal models . At low doses, the compound effectively inhibits DPP-IV activity, leading to improved glucose tolerance and insulin sensitivity. At higher doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is involved in several metabolic pathways, particularly those related to glucose metabolism . The compound interacts with enzymes such as DPP-IV, which plays a key role in the regulation of incretin hormones. By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, which enhance insulin secretion and improve glucose uptake in cells. Additionally, the compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and gluconeogenesis.
Transport and Distribution
Within cells and tissues, N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, the compound can accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in glucose metabolism and insulin signaling.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)14-11-9-13(10-12-14)16(21)20-15-7-5-6-8-15/h9-12,15H,5-8H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYNCUYCJKNKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725457 | |
| Record name | N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933987-10-1 | |
| Record name | N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



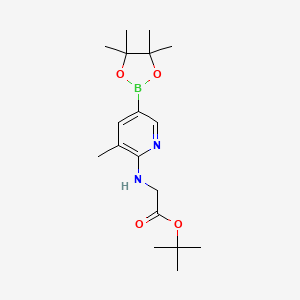
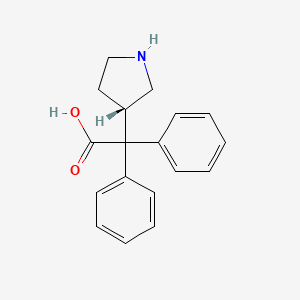
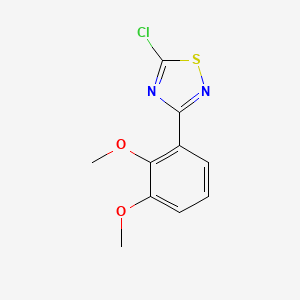
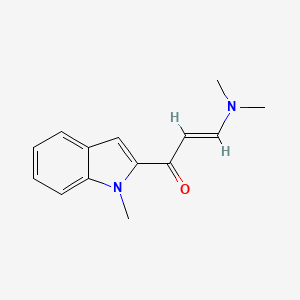
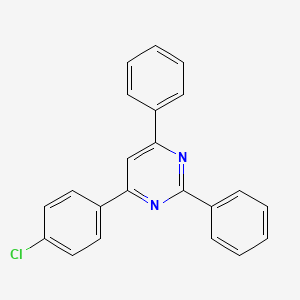
![4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B1456657.png)
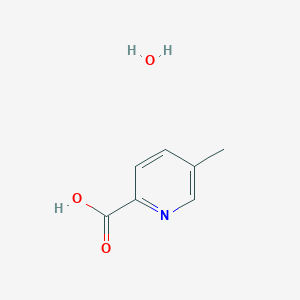
![7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one](/img/structure/B1456660.png)
![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)
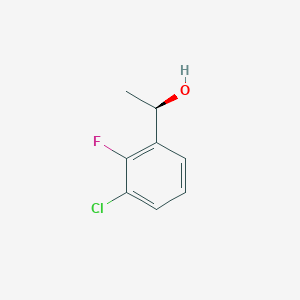
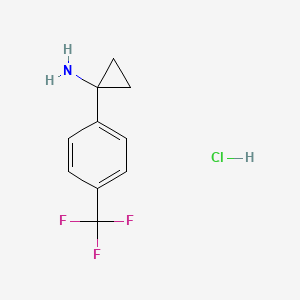
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)
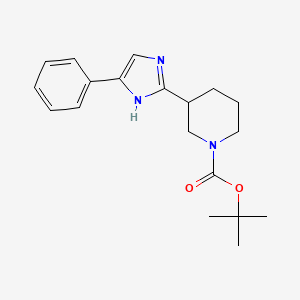
![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)